molecular formula C15H15NO4S B5186429 N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5186429
M. Wt: 305.4 g/mol
InChI Key: HXFDGXFPVQLJKO-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(12-5-3-2-4-6-12)21(17,18)13-7-8-14-15(11-13)20-10-9-19-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFDGXFPVQLJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324910
Record name N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721897-59-2
Record name N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with sulfonamide derivatives. One common method includes the following steps:

    Formation of the Benzodioxine Ring: This can be achieved by cyclization of catechol derivatives with appropriate reagents.

    Sulfonamide Formation: The benzodioxine intermediate is then reacted with sulfonamide derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxine and sulfonamide derivatives.

Scientific Research Applications

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-methyl-N-phenyl-benzodioxine-sulfonamide

Uniqueness

N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the nitrogen atom of the sulfonamide enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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